N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
“N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” is a complex organic compound that features a cyclohexene ring, a pyrazole ring, and a triazolopyridazine moiety
Properties
Molecular Formula |
C21H27N7O |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
InChI |
InChI=1S/C21H27N7O/c1-15-14-16(2)27(25-15)20-9-8-18-23-24-19(28(18)26-20)10-11-21(29)22-13-12-17-6-4-3-5-7-17/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,22,29) |
InChI Key |
RBYOGKKVFGLPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NCCC4=CCCCC4)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene derivative, followed by the formation of the pyrazole and triazolopyridazine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biology, it might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other derivatives of cyclohexene, pyrazole, and triazolopyridazine. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” apart is its specific combination of functional groups and rings, which could confer unique reactivity and biological activity.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 306.39 g/mol. The structure features a cyclohexene ring and a triazolo-pyridazine moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O |
| Molar Mass | 306.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key steps include:
- Formation of the cyclohexene derivative : Using cyclohexene as a starting material.
- Synthesis of the triazolo-pyridazine moiety : This involves the reaction of pyrazole with appropriate reagents to form the desired triazole structure.
- Final coupling reaction : The cyclohexene derivative is then coupled with the triazolo-pyridazine to form the final amide.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various systems:
Anticancer Activity
Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.5 | Significant cytotoxicity |
| A549 | 15.0 | Moderate cytotoxicity |
| HeLa | 10.0 | High cytotoxicity |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and inflammation pathways. This dual action makes it a candidate for further pharmacological exploration.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain relief.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
